molecular formula C19H16O3 B12593986 3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one CAS No. 875578-63-5

3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one

Cat. No.: B12593986
CAS No.: 875578-63-5
M. Wt: 292.3 g/mol
InChI Key: FFTNSBRZBXSJTH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 6-methyl-2-benzofuran-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial production, the same Claisen-Schmidt condensation can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Epoxides, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: Structurally related compounds with similar biological activities.

    Coumarins: Another class of compounds with a benzofuran core.

Uniqueness

3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a methylbenzofuran group, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.

Properties

CAS No.

875578-63-5

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C19H16O3/c1-13-3-7-15-12-19(22-18(15)11-13)17(20)10-6-14-4-8-16(21-2)9-5-14/h3-12H,1-2H3

InChI Key

FFTNSBRZBXSJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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